N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide
CAS No.:
Cat. No.: VC15019849
Molecular Formula: C19H15BrN2O
Molecular Weight: 367.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15BrN2O |
|---|---|
| Molecular Weight | 367.2 g/mol |
| IUPAC Name | N-benzyl-2-bromo-N-pyridin-2-ylbenzamide |
| Standard InChI | InChI=1S/C19H15BrN2O/c20-17-11-5-4-10-16(17)19(23)22(18-12-6-7-13-21-18)14-15-8-2-1-3-9-15/h1-13H,14H2 |
| Standard InChI Key | TVHPGBKYEIINMK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Br |
Introduction
Structural Characterization
The compound’s molecular formula is C₁₉H₁₄BrN₂O, with a molecular weight of approximately 365.2 g/mol (calculated from atomic masses: C = 12.01, H = 1.01, Br = 79.90, N = 14.01, O = 16.00). Its structure comprises:
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A benzamide core with a bromine atom at the ortho position.
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A pyridin-2-yl group attached to the amide nitrogen.
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A benzyl group (C₆H₅CH₂) as the second substituent on the nitrogen.
Key Functional Groups
| Group | Position | Role in Reactivity |
|---|---|---|
| Bromine (Br) | Ortho to amide | Electrophilic site for nucleophilic substitution |
| Pyridin-2-yl (C₅H₄N) | Amide nitrogen | Aromatic π-system for π-π interactions, basicity |
| Benzyl (C₆H₅CH₂) | Amide nitrogen | Steric bulk, lipophilicity enhancement |
The bromine atom’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to meta positions. The pyridin-2-yl group’s electron-deficient nitrogen may participate in hydrogen bonding or metal coordination .
Synthetic Routes
Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce the pyridin-2-yl group. For example:
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Starting Material: 2-Bromo-N-benzylbenzamide.
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Reagents: Pyridin-2-ylboronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃) .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, acetic acid, 25°C | ~70 |
| Alkylation | Benzyl chloride, NaOH, THF | ~80 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | ~60 |
Reactivity and Derivatization
The compound’s bromine and amide groups enable diverse functionalization:
Nucleophilic Aromatic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic or catalytic conditions. For example:
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Amination: Reaction with ammonia or amines yields N-benzyl-N-(pyridin-2-yl)-2-aminobenzamide derivatives, which are intermediates for kinase inhibitors .
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Thiolation: Replacement with thiols produces N-benzyl-N-(pyridin-2-yl)-2-mercaptobenzamide, useful in antimicrobial agents .
Reduction and Oxidation
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Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the amide to a secondary amine, forming N-benzyl-N-(pyridin-2-yl)-2-bromobenzylamine .
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Oxidation: The benzyl group may oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄), though this is less common .
Coordination Chemistry
The pyridin-2-yl nitrogen can act as a ligand for transition metals (e.g., Co, Cu), enabling applications in catalysis or materials science .
Physical and Spectroscopic Properties
Spectroscopic Data
| Technique | Key Observations (Hypothetical) | Source |
|---|---|---|
| ¹H NMR | δ 7.5–7.8 (pyridin-2-yl H), δ 4.5 (benzyl CH₂) | |
| ¹³C NMR | δ 165 (amide C=O), δ 128–135 (aromatic C) | |
| HRMS | [M+H]⁺ = 366.0315 (C₁₉H₁₅BrN₂O) | Calculated |
Biological and Pharmaceutical Applications
Kinase Inhibition
Derivatives of N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide are explored as BTK (Bruton’s tyrosine kinase) inhibitors, leveraging the bromine’s ability to form covalent bonds with cysteine residues in kinases . For example:
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Acalabrutinib (a BTK inhibitor) employs a similar benzamide-pyridine scaffold, highlighting the compound’s pharmacological relevance .
Antimicrobial Activity
The brominated benzamide core may disrupt bacterial cell walls or inhibit essential enzymes. Analogous compounds (e.g., 2-bromo-N-(pyridin-2-yl)benzamide) show moderate activity against Staphylococcus aureus and Escherichia coli .
Comparative Analysis
| Compound | Bromine Position | Substituents on Nitrogen | Applications |
|---|---|---|---|
| N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide | Ortho | Benzyl, pyridin-2-yl | Kinase inhibitors, intermediates |
| N-(pyridin-2-yl)-2-bromobenzamide | Ortho | Pyridin-2-yl | Antimicrobial agents |
| N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide | Para | Benzyl, pyridin-2-yl | Metabolic stability studies |
The ortho bromine in the target compound enhances electrophilicity compared to para-substituted analogs, improving reactivity in substitution reactions .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Bromination at the ortho position requires precise control to avoid para substitution.
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Purification: Crystallization from polar solvents (e.g., ethanol) is often necessary due to the compound’s moderate solubility.
Research Gaps
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In Vivo Toxicity: Limited data on systemic toxicity or metabolic pathways.
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Computational Modeling: DFT studies to predict reactivity or binding affinity to target proteins are warranted.
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